2-bromo-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-5-methoxybenzamide
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Overview
Description
2-bromo-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-5-methoxybenzamide is a complex organic compound that features a bromine atom, a hydroxy group, and a methoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-5-methoxybenzamide typically involves multiple steps. One common method includes the bromination of a precursor compound followed by a series of substitution reactions. For instance, the bromination can be achieved using bromine in the presence of a suitable solvent like tetrahydrofuran at low temperatures
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-purity reagents to minimize impurities.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-5-methoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under suitable conditions.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while substitution of the bromine atom with an amine would yield an amine derivative.
Scientific Research Applications
2-bromo-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-5-methoxybenzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe due to its unique structure.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 2-bromo-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-5-methoxybenzamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The bromine atom and the hydroxy group may play crucial roles in these interactions, potentially affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-benzamide: Lacks the methoxy group, which may affect its reactivity and applications.
2-Bromo-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-5-methylbenzamide: Contains a methyl group instead of a methoxy group, which could influence its chemical properties.
Uniqueness
2-bromo-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-5-methoxybenzamide is unique due to the presence of both the bromine atom and the methoxybenzamide moiety. These functional groups confer specific chemical properties that can be exploited in various applications, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-bromo-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-5-methoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO3/c1-23-13-6-7-16(19)14(10-13)17(21)20-11-18(22)9-8-12-4-2-3-5-15(12)18/h2-7,10,22H,8-9,11H2,1H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USVZDHDNIXJECA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCC2(CCC3=CC=CC=C32)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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